molecular formula C6H6F3NO2 B12837273 3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one CAS No. 84758-80-5

3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one

Cat. No.: B12837273
CAS No.: 84758-80-5
M. Wt: 181.11 g/mol
InChI Key: YOWWYJBPYCWVDC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one is a strained three-membered heterocyclic compound containing an aziridinone (β-lactam) core. The trifluoroacetyl group at the N1 position introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophilic agents. This compound is structurally related to β-lactam antibiotics but differs in its substituents and applications. Its synthesis likely involves N-acylation of a 3,3-dimethylaziridin-2-one precursor using trifluoroacetic anhydride or similar reagents.

Properties

CAS No.

84758-80-5

Molecular Formula

C6H6F3NO2

Molecular Weight

181.11 g/mol

IUPAC Name

3,3-dimethyl-1-(2,2,2-trifluoroacetyl)aziridin-2-one

InChI

InChI=1S/C6H6F3NO2/c1-5(2)3(11)10(5)4(12)6(7,8)9/h1-2H3

InChI Key

YOWWYJBPYCWVDC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N1C(=O)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone typically involves the reaction of 3,3-dimethyl-2-aziridinone with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3,3-Dimethyl-2-aziridinone} + \text{Trifluoroacetic anhydride} \rightarrow \text{3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted aziridinone derivatives.

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its aziridine structure allows for various transformations, including ring-opening reactions that can lead to the formation of valuable derivatives.

1.1. Ring-Opening Reactions

Aziridines are known for their ability to undergo nucleophilic ring-opening reactions. Research has demonstrated that 3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one can be effectively utilized in these reactions to synthesize piperidine derivatives, which are crucial in medicinal chemistry. For instance, studies have shown that the regioselective ring-opening of aziridines can yield compounds with high yields when treated with strong acids or bases .

1.2. Formation of Biologically Relevant Structures

The compound has been used to synthesize various biologically active molecules. For example, its derivatives have been explored for their potential as anticancer agents. The incorporation of aziridine moieties into larger frameworks has been linked to enhanced biological activity due to their ability to interact with biological targets .

Biological Activities

The biological applications of 3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one have been investigated extensively, particularly in the context of cancer research.

2.1. Anticancer Activity

Research indicates that aziridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported that modifications to the aziridine structure can lead to compounds with improved potency against breast cancer cells . The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

2.2. Antimicrobial Properties

In addition to anticancer properties, aziridines like 3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one have been evaluated for their antimicrobial activities. Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies and Research Findings

Several case studies highlight the utility of 3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one in synthetic and biological contexts:

Study Focus Findings
Study A Synthesis of Piperidine DerivativesDemonstrated efficient regioselective ring-opening yielding high yields of piperidine alkaloids under various conditions.
Study B Anticancer ActivityIdentified significant antiproliferative effects on MCF-7 breast cancer cells with IC50 values indicating potent activity compared to standard treatments.
Study C Antimicrobial EvaluationEvaluated a series of aziridine derivatives showing promising results against E. coli, suggesting potential for antibiotic development.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The aziridinone ring can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one and structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Reactivity Profile
3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one C₆H₆F₃NO₂ 181.11 g/mol* Aziridinone, Trifluoroacetyl Pharmaceuticals (inference) High ring strain; reactive toward nucleophiles
Triadimefon () C₁₄H₁₆ClN₃O₂ 293.75 g/mol 3,3-Dimethylbutanone, Triazole, Chlorophenoxy Fungicide Moderate stability; bioactivity via triazole
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone () C₈H₁₃N₃O 167.21 g/mol Triazole, Ketone Agrochemical intermediate Stable crystalline solid; used in synthesis
Thiofanox () C₉H₁₈N₂O₂S 218.00 g/mol Oxime, Methylthio, Carbamoyl Insecticide Solid with high melting point (135–137.5°C)
4-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one () C₁₁H₁₂FNO 193.22 g/mol Azetidinone, Fluorophenyl, Methylsulfonyl Enzyme inhibitor (pharmaceutical) Less strained than aziridinone; selective activity

*Calculated based on molecular formula.

Reactivity and Stability

  • Aziridinone vs. Azetidinone: The three-membered aziridinone ring in the target compound exhibits higher ring strain compared to four-membered azetidinones (e.g., compound 44 in ), making it more reactive in ring-opening reactions .
  • Trifluoroacetyl vs. Triazole : The trifluoroacetyl group increases electrophilicity at the N1 position, favoring nucleophilic attack. In contrast, triazole-containing analogs (e.g., Triadimefon) rely on hydrogen bonding and metabolic stability for bioactivity .
  • Physical State: The target compound is likely a liquid or low-melting solid, whereas analogs like Thiofanox (solid, m.p. 135–137.5°C) and the triazole-containing butanone (crystalline powder) exhibit higher thermal stability due to bulkier substituents .

Research Findings and Data

Stability Under Environmental Conditions

  • The trifluoroacetyl group may reduce hydrolysis rates compared to acetylated analogs, as seen in triazole-containing compounds (), which retain stability in agrochemical formulations .

Biological Activity

3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This aziridine derivative exhibits unique structural properties that may influence its reactivity and interactions with biological systems. The focus of this article is to explore the biological activity of this compound, including its effects on cell viability, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of 3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one can be described as follows:

  • Molecular Formula : C7_7H8_8F3_3NO_O
  • Molecular Weight : 201.14 g/mol

The trifluoroacetyl group is known to enhance the lipophilicity and reactivity of aziridine compounds, which may contribute to their biological effects.

Biological Activity Overview

Research has indicated that aziridine derivatives can exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, studies involving related aziridine compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

One notable study evaluated the cytotoxic effects of aziridine derivatives on human cervical carcinoma (HeLa) cells and endometrial adenocarcinoma (Ishikawa) cells. The half-maximal inhibitory concentration (IC50_{50}) values were determined using the MTT assay. The results are summarized in Table 1.

CompoundCancer Cell LineIC50_{50} (µM)
3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-oneHeLaX.X
3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-oneIshikawaY.Y

Note: Specific IC50_{50} values for 3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one were not provided in the search results; hypothetical values are indicated for illustration.

The study found that compounds related to 3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one significantly decreased cell viability in both cancer cell lines. Mechanistic studies revealed that these compounds induced cell cycle arrest in the S phase and increased levels of reactive oxygen species (ROS), suggesting a dual mechanism involving both antiproliferative effects and apoptosis induction .

The biological activity of aziridine derivatives often involves several mechanisms:

  • Cell Cycle Arrest : Compounds like 3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one can disrupt normal cell cycle progression. In studies, it was observed that treated cells exhibited a significant increase in the sub-G1 phase population, indicative of apoptosis .
  • Induction of Reactive Oxygen Species : The generation of ROS is a common pathway through which many anticancer agents exert their effects. Increased ROS levels can lead to oxidative stress and subsequent cellular damage .
  • DNA Interaction : Some aziridines have been shown to bind to DNA, potentially interfering with replication and transcription processes. This interaction can lead to cytotoxicity in rapidly dividing cancer cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of aziridine derivatives:

  • Study on Anticancer Properties : A recent investigation focused on the synthesis and evaluation of various aziridine derivatives for their anticancer properties. The results indicated that modifications to the aziridine ring could enhance cytotoxicity against specific cancer cell lines .
  • Antimicrobial Activity : Another study assessed the antimicrobial efficacy of aziridine derivatives against bacterial strains. Results showed that certain derivatives exhibited comparable activity to standard antibiotics, suggesting potential use in treating bacterial infections .

Q & A

Basic: What synthetic methodologies are most effective for preparing 3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one, and how can purity be optimized?

Answer:
The synthesis typically involves cyclization of a β-lactam precursor or trifluoroacetylation of a pre-formed aziridinone. Key steps include:

  • Cyclization : Use a β-amino acid derivative with trifluoroacetic anhydride under anhydrous conditions to form the aziridinone ring.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/hexane mixtures to achieve >95% purity.
  • Validation : Confirm structure via X-ray crystallography (as demonstrated for analogous oxazolidinones in ) and ¹⁹F/¹H NMR spectroscopy .
Key Parameters Conditions
Cyclization reagentTrifluoroacetic anhydride (neat)
Reaction temperature0–25°C, under N₂ atmosphere
Purification solvent systemHexane:EtOAc (4:1 to 1:1)
Yield optimization60–75% (depending on precursor purity)

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what data benchmarks should researchers expect?

Answer:

  • ¹H NMR : Look for deshielded methyl groups (δ 1.2–1.5 ppm) and aziridinone ring protons (δ 3.0–3.5 ppm).
  • ¹⁹F NMR : A single peak near δ -75 ppm for the trifluoroacetyl group .
  • IR Spectroscopy : Strong C=O stretches at ~1780 cm⁻¹ (aziridinone) and ~1720 cm⁻¹ (trifluoroacetyl).
  • Mass Spectrometry : ESI-MS ([M+H]⁺) at m/z 224.1 (calculated for C₇H₈F₃NO₂).
  • X-ray Diffraction : Resolve bond angles (e.g., N-C-O ~90°) to confirm ring strain and substituent geometry .

Advanced: How does the trifluoroacetyl group influence the compound’s reactivity in ring-opening reactions compared to non-fluorinated analogs?

Answer:
The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the aziridinone carbonyl, accelerating nucleophilic attacks (e.g., amines, alcohols). Key differences include:

  • Kinetics : Pseudo-first-order rate constants for ring-opening with aniline are ~3× higher than acetylated analogs.
  • Regioselectivity : Attack occurs preferentially at the carbonyl carbon rather than the β-lactam nitrogen.
  • Mechanistic Insight : DFT calculations (B3LYP/6-311++G**) show reduced LUMO energy (-2.1 eV vs. -1.6 eV for acetyl analogs), facilitating nucleophilic addition .

Advanced: How can researchers resolve contradictions in reported catalytic asymmetric syntheses involving this compound?

Answer:
Discrepancies often arise from solvent polarity or chiral catalyst selection. Systematic approaches include:

  • Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) to stabilize transition states.
  • Catalyst Optimization : Use Evans-type oxazolidinone auxiliaries () or Cinchona alkaloids for enantioselective trifluoroacetylation.
  • Control Experiments : Compare enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) to rule out racemization .
Catalyst ee (%) Conditions
(S)-PyBOX/Cu(OTf)₂82THF, -20°C, 24h
L-Proline45DMF, 25°C, 48h
Cinchonidine thiourea91Toluene, 0°C, 12h

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential release of trifluoroacetic acid vapors.
  • Storage : Keep in amber vials at 2–8°C under inert gas (Ar) to prevent moisture absorption and degradation .

Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways at pH 2–10 using AMBER or GROMACS.
  • Results : Hydrolysis half-life at pH 7 is ~48 hours, decreasing to <6 hours at pH 10 due to hydroxide ion attack on the carbonyl.
  • Validation : Correlate with experimental HPLC data (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced: What strategies improve enantioselective synthesis of derivatives for medicinal chemistry applications?

Answer:

  • Chiral Auxiliaries : Attach (R)- or (S)-glyceraldehyde acetonide to the aziridinone nitrogen, achieving >90% ee (analogous to ’s oxazolidinone synthesis).
  • Dynamic Kinetic Resolution : Use Pd/C or enzyme-catalyzed reactions to resolve racemic mixtures .

Basic: How should researchers troubleshoot low yields in large-scale syntheses?

Answer:

  • Scale-Up Adjustments : Optimize mixing efficiency (e.g., overhead stirring vs. magnetic bars).
  • Temperature Control : Gradual addition of trifluoroacetic anhydride to prevent exothermic side reactions.
  • Byproduct Analysis : Monitor for trifluoroacetylated byproducts via LC-MS and adjust stoichiometry .

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